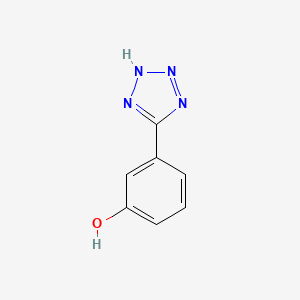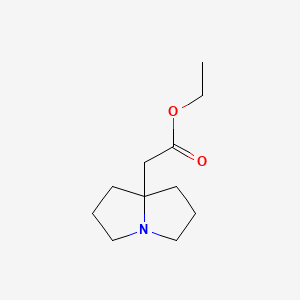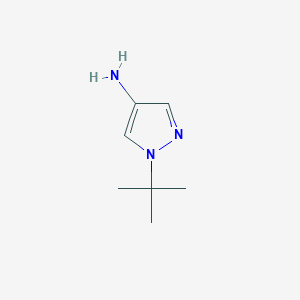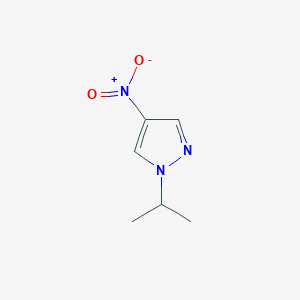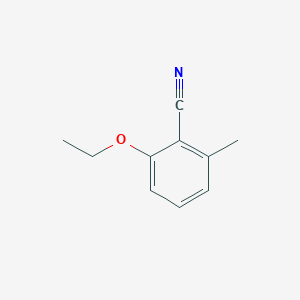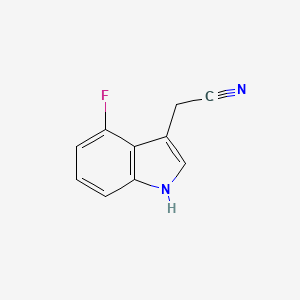
4-Fluoroindol-3-acetonitrilo
Descripción general
Descripción
4-Fluoroindole-3-acetonitrile is an organic compound . It has a molecular formula of C10H7FN2 and an average mass of 174.174 Da .
Molecular Structure Analysis
The molecular structure of 4-Fluoroindole-3-acetonitrile consists of a fluorine atom attached to the fourth carbon of the indole ring and an acetonitrile group attached to the third carbon of the indole ring . The exact structure can be found in databases like ChemSpider and PubChem .Aplicaciones Científicas De Investigación
Investigación Farmacéutica
4-Fluoroindol-3-acetonitrilo es un bloque de construcción versátil en el campo de la investigación farmacéutica . Permite la síntesis de candidatos a fármacos innovadores que se dirigen a una amplia gama de afecciones de salud .
Investigación en Proteómica
Este compuesto se utiliza como bioquímico para la investigación en proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este campo es fundamental para comprender muchos procesos biológicos.
Síntesis de Indoles Fluorados
This compound se utiliza en la síntesis de indoles fluorados . Los indoles fluorados tienen diversas aplicaciones, incluido el desarrollo de inhibidores del VIH-1, ligandos del receptor cannabinoide CB2 que se encuentran en el sistema nervioso central, y el factor Xa para prevenir el trombo .
Desarrollo de Agentes Antiobesidad
Las azaindoles fluoradas, que pueden sintetizarse a partir de this compound, son posibles agentes antiobesidad . Actúan como antagonistas de Y5 .
Inhibidores de la Replicación del ARN del Virus de la Hepatitis C (VHC)
Las pirrolopirimidinas fluoradas, derivadas de this compound, son inhibidoras de la replicación del ARN del VHC . Esto los hace valiosos en la investigación y el tratamiento de la hepatitis C.
Reactivos en Productos Químicos de Laboratorio
This compound se utiliza como reactivo en productos químicos de laboratorio . Es un componente crucial en varias reacciones y procesos químicos en el laboratorio.
Safety and Hazards
While specific safety data for 4-Fluoroindole-3-acetonitrile is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mecanismo De Acción
Target of Action
It is known that fluorinated indole derivatives, such as 4-fluoroindole-3-acetonitrile, are often used in the development of anticancer and antibiotic drugs . Therefore, it can be inferred that the compound may target cancer cells or bacterial cells.
Mode of Action
It is known that fluorinated heterocycles, like 4-fluoroindole-3-acetonitrile, have shown promising safety index via their reduced cytotoxicity in non-cancerous cell lines . This suggests that 4-Fluoroindole-3-acetonitrile might interact with its targets in a way that selectively inhibits the growth of cancerous or bacterial cells, while sparing non-cancerous cells.
Biochemical Pathways
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, it can be inferred that 4-Fluoroindole-3-acetonitrile might affect multiple biochemical pathways related to these biological activities.
Pharmacokinetics
The compound’s molecular weight (17418 g/mol) and its chemical structure suggest that it might have good bioavailability .
Result of Action
It is known that some fluorinated heterocycles were found to be lead structures for drug design developments where their activities were almost equal to or exceeded the potency of the reference drugs . This suggests that 4-Fluoroindole-3-acetonitrile might have potent molecular and cellular effects.
Action Environment
It is known that the compound is a yellowish to off-white crystalline powder , suggesting that it might be stable under standard environmental conditions.
Análisis Bioquímico
Biochemical Properties
4-Fluoroindole-3-acetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents . The compound’s interactions with enzymes such as tryptophan synthase and L-amino acid oxidase have been studied extensively . These interactions often result in the formation of structurally diverse indole derivatives, which are essential intermediates in the synthesis of antimicrobial and antiviral agents .
Cellular Effects
The effects of 4-Fluoroindole-3-acetonitrile on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, indole derivatives, including 4-Fluoroindole-3-acetonitrile, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the compound’s ability to interact with specific cellular receptors and enzymes, leading to alterations in cellular processes and functions .
Molecular Mechanism
At the molecular level, 4-Fluoroindole-3-acetonitrile exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular metabolism . The compound’s fluorinated structure allows it to form stable complexes with target proteins, enhancing its efficacy in biochemical reactions . Additionally, the presence of the fluorine atom in the indole ring system contributes to its high-affinity binding to multiple receptors, making it a potent modulator of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoroindole-3-acetonitrile change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that 4-Fluoroindole-3-acetonitrile can have lasting effects on cellular function, particularly in in vitro and in vivo studies . These effects are often related to the compound’s ability to modulate gene expression and cellular metabolism over time .
Dosage Effects in Animal Models
The effects of 4-Fluoroindole-3-acetonitrile vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antiviral and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and metabolic disturbances . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
4-Fluoroindole-3-acetonitrile is involved in several metabolic pathways, including the biosynthesis of indole glucosinolates and auxin . The compound interacts with enzymes such as nitrilases, which convert it into indole-3-acetic acid, a key plant hormone . These metabolic pathways are crucial for maintaining cellular homeostasis and regulating various physiological processes . Additionally, the compound’s involvement in these pathways can influence metabolic flux and metabolite levels, further impacting cellular function .
Transport and Distribution
Within cells and tissues, 4-Fluoroindole-3-acetonitrile is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells and tissues, enhancing its biochemical efficacy . The compound’s transport and distribution are essential for its role in modulating cellular processes and achieving therapeutic effects .
Subcellular Localization
The subcellular localization of 4-Fluoroindole-3-acetonitrile is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 4-Fluoroindole-3-acetonitrile exerts its effects precisely where needed, enhancing its efficacy in biochemical reactions . The compound’s ability to localize within specific subcellular regions is essential for its role in modulating cellular processes and achieving desired therapeutic outcomes .
Propiedades
IUPAC Name |
2-(4-fluoro-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYQJGRIWFMMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542297 | |
| Record name | (4-Fluoro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89434-04-8 | |
| Record name | 4-Fluoro-1H-indole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89434-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluoro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



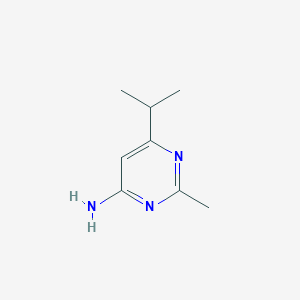
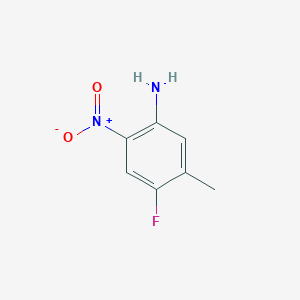
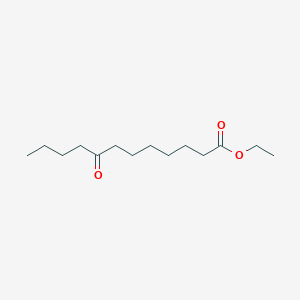


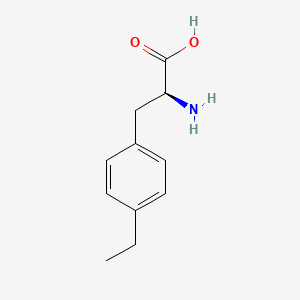
![(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B1317581.png)
